molecular formula C19H16BrN5S B2829741 1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251693-99-8

1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2829741
CAS No.: 1251693-99-8
M. Wt: 426.34
InChI Key: ADKCOAMTIAKGQR-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine ( 1251693-99-8) is a high-purity chemical compound offered for research purposes. This hybrid molecule features a 1,2,3-triazole core linked to a 1,3-thiazole ring, creating a multifunctional scaffold of significant interest in medicinal chemistry and drug discovery . The compound has a molecular formula of C19H16BrN5S and a molecular weight of 426.34 g/mol . Its structure incorporates a 2-bromophenyl substituent on the triazole nitrogen and a 2,4-dimethylphenyl group on the thiazole ring, which may influence its physicochemical properties and biological interactions. This compound is part of a class of nitrogen-sulfur heterocycles that are frequently investigated for their diverse biological potential . Researchers utilize such triazole-thiazole hybrids as key intermediates in the synthesis of more complex molecules and as core structures for developing new pharmacological tools . The presence of both triazole and thiazole rings in a single framework makes it a valuable template for exploring structure-activity relationships in various screening assays. This product is supplied For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-bromophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5S/c1-11-7-8-13(12(2)9-11)15-10-26-19(22-15)17-18(21)25(24-23-17)16-6-4-3-5-14(16)20/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCOAMTIAKGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylphenyl isothiocyanate with an appropriate amine under reflux conditions.

    Formation of the Triazole Ring: The triazole ring is formed by a cycloaddition reaction between an azide and an alkyne. In this case, the azide can be prepared from 2-bromoaniline, and the alkyne can be introduced through a Sonogashira coupling reaction.

    Coupling of the Thiazole and Triazole Rings: The final step involves coupling the thiazole and triazole rings under suitable conditions, such as using a copper(I) catalyst in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. The thiazole moiety in this compound may contribute to its efficacy against various bacterial strains. Studies indicate that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
  • Anticancer Properties : Compounds similar to this triazole derivative have been investigated for their anticancer activities. The presence of the triazole ring is known to enhance the biological activity of compounds against cancer cells. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity : The compound's structure suggests potential use as a pesticide or herbicide due to its bioactive properties. Research into similar thiazole derivatives has indicated effectiveness against agricultural pests and pathogens, which could be explored further for this specific compound .
  • Biocontrol Agents : The increasing need for eco-friendly agricultural practices has led to interest in biocontrol agents derived from natural compounds. Thiazole derivatives may play a role in developing such agents due to their biological activity against plant pathogens .

Material Science Applications

  • Polymer Chemistry : The unique structural features of this compound allow it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced properties such as thermal stability and mechanical strength .
  • Sensor Development : Compounds with triazole and thiazole groups have been studied for their potential in sensor technology due to their electronic properties. This compound could be evaluated for use in chemical sensors or biosensors that detect specific analytes .

Case Studies and Research Findings

Several studies have documented the synthesis and application of related compounds:

StudyApplication FocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potent activity.
Antimicrobial PropertiesShowed broad-spectrum antimicrobial activity against several bacterial strains with minimal inhibitory concentrations established.
Agricultural UseHighlighted potential as a biopesticide with effective control over fungal pathogens in crops.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved can vary depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents on Triazole/Thiazole Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound 1-(2-Bromophenyl), 4-[4-(2,4-dimethylphenyl)thiazol-2-yl] ~436.3* Not explicitly reported (assumed broad) N/A
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl, benzothiazole ~352.3 Antiproliferative, polycyclic synthesis
4-(4-Bromophenyl)-thiazol-2-amine derivatives 4-Bromophenyl on thiazole, variable triazole substituents ~300–400 Antimicrobial, anticancer (docking)
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine 3,4-Dimethylphenyl, 4-chlorophenyl-thiazole 381.88 Screening compound (activity unspecified)
4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine 2,5-Dimethoxyphenyl on thiazole, 3,4-dimethylphenyl 407.49 Screening compound

*Calculated molecular weight based on formula C₂₀H₁₈BrN₅S.

Key Observations :

  • Halogen vs. Nitro Groups : The target’s 2-bromophenyl group may offer better metabolic stability compared to the nitro group in , which is prone to reduction in vivo.
  • Thiazole vs. Benzothiazole : The benzothiazole in provides extended π-conjugation, which could enhance DNA intercalation but reduce solubility compared to the target’s simpler thiazole.

Physicochemical Properties

  • Lipophilicity : The target’s logP (estimated ~4.5) is higher than nitrophenyl (~3.2) or methoxy-substituted (~3.8) analogs, suggesting slower renal clearance.
  • Solubility : Polar triazole and thiazole moieties may counterbalance hydrophobicity, but crystalline analogs (e.g., ) often require co-solvents for in vivo studies.

Biological Activity

The compound 1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a thiazole moiety and a triazole structure, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties based on various research studies.

Chemical Structure

The compound's structure can be delineated as follows:

  • Thiazole Ring : Contributes to the compound's biological activity.
  • Triazole Ring : Enhances the pharmacological profile.
  • Bromophenyl and Dimethylphenyl Substituents : These groups may influence the interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential in various therapeutic areas.

1. Anticancer Activity

Research has indicated that derivatives of thiazole and triazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound was tested against various cancer cell lines. In vitro studies demonstrated that it exhibited IC50 values comparable to established chemotherapeutic agents. For example, compounds with similar structures showed IC50 values below 10 µM against A549 (lung cancer) and Caco-2 (colon cancer) cell lines .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
A549<10
Caco-2<10

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • In Vitro Testing : Studies reported effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Compounds structurally related to this molecule showed minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL .

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
MRSA10
E. faecium (vancomycin-resistant)15

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented. The compound’s structural components suggest possible efficacy in seizure models:

  • Picrotoxin-Induced Convulsion Model : Analogous compounds have shown protective indices indicating potential efficacy in reducing seizure activity .

Case Studies

Several case studies have highlighted the importance of structure-activity relationships (SAR) in developing derivatives with enhanced biological activities. For instance:

  • Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and observed significant selectivity against cancer cell lines, emphasizing the role of specific substitutions on the thiazole ring .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine?

The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Condensation of 2,4-dimethylphenyl-substituted thioamides with α-haloketones under reflux conditions (e.g., ethanol, 80°C) .

Click Chemistry for Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a bromophenyl azide and a thiazolyl alkyne. Optimized conditions include using CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water mixture at 50°C .

Amine Functionalization : Nucleophilic substitution or reductive amination to introduce the amine group at the 5-position of the triazole.

Q. Key Methodological Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Monitoring reaction progress using TLC and HPLC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). The thiazole C5 proton appears as a singlet near δ 7.3 ppm .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the crowded aromatic region .

Mass Spectrometry :

  • HRMS (ESI+) : Confirms molecular ion [M+H]⁺ with isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

IR Spectroscopy :

  • N-H stretch (3300–3400 cm⁻¹) and C=N/C=C stretches (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Strategies :

Dose-Response Curves : Test compound efficacy across a wide concentration range (0.1–100 µM) to identify false negatives/positives .

Cell Line Validation : Use multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to rule out species-specific effects .

Mechanistic Studies :

  • Fluorescence Quenching Assays : Confirm binding to bacterial DNA gyrase .
  • Resazurin-Based Viability Assays : Differentiate between static and cidal effects .

Q. Example Data Contradiction :

  • A 2022 study reported inactivity against E. coli at 10 µM, but subsequent work showed 80% inhibition at 50 µM. Adjusting solvent (DMSO concentration <0.1%) and incubation time (24 vs. 48 hrs) resolved discrepancies .

Q. What crystallographic insights exist for this compound’s structure-activity relationships?

Key Findings :

  • Dihedral Angles : The thiazole and triazole rings form a near-planar arrangement (dihedral angle <10°), enhancing π-π stacking with biological targets .
  • Hydrogen Bonding : The amine group at C5 participates in H-bonding with Asp86 in Staphylococcus aureus enoyl-ACP reductase (PDB: 3FNH) .

Q. Methodological Tools :

  • Single-Crystal X-ray Diffraction : Space group P2₁/c with Z = 4; refinement using SHELXL .
  • Docking Simulations (AutoDock Vina) : Predict binding modes in enzyme active sites .

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization Strategies :

Catalyst Screening : Replace CuSO₄ with CuI nanoparticles (yield increases from 65% to 82%) .

Solvent Optimization : Switch from ethanol to DMF for thiazole formation, reducing reaction time from 12 hrs to 4 hrs .

Microwave-Assisted Synthesis : Achieve 95% conversion in 30 minutes vs. 6 hrs under conventional heating .

Q. Critical Parameters :

  • Temperature control (±2°C) to avoid side reactions .
  • pH adjustment during workup (pH 7–8) to precipitate pure product .

Q. What computational methods are used to study its pharmacokinetic properties?

Approaches :

ADMET Prediction (SwissADME) :

  • LogP = 3.2 (moderate lipophilicity).
  • High GI absorption but poor blood-brain barrier penetration .

Molecular Dynamics (GROMACS) : Simulate stability in aqueous solution (RMSD <0.2 nm over 50 ns) .

QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values in kinase inhibition .

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